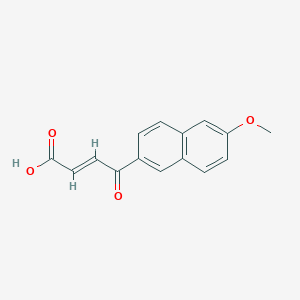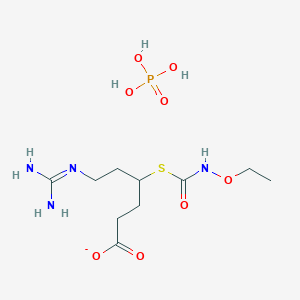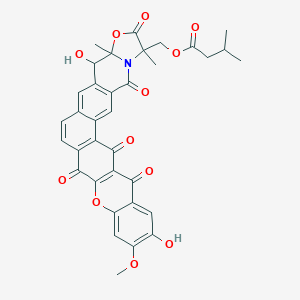
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide, also known as YRFN, is a tetrapeptide that has been the focus of extensive scientific research due to its potential applications in the fields of medicine and biotechnology. YRFN is a synthetic peptide that can be synthesized using various methods, and its mechanism of action has been extensively studied. In
科学研究应用
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been studied extensively for its potential applications in the fields of medicine and biotechnology. It has been shown to have antimicrobial properties and has been used as a template for the development of new antibiotics. This compound has also been studied for its potential use as a drug delivery system, as it can be functionalized to target specific cells or tissues. Additionally, this compound has been studied for its potential use in the development of new diagnostic tools.
作用机制
The mechanism of action of Tyrosyl-arginyl-phenylalanyl-beta-alaninamide is not fully understood, but it is believed to interact with cellular membranes and disrupt their function. This compound has been shown to have antimicrobial properties, and it is believed that this is due to its ability to disrupt the membranes of bacteria. Additionally, this compound has been shown to have anti-inflammatory properties, and it is believed that this is due to its ability to interact with immune cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial properties, and it has been used as a template for the development of new antibiotics. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. This compound has also been studied for its potential use as a drug delivery system, as it can be functionalized to target specific cells or tissues.
实验室实验的优点和局限性
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has several advantages for lab experiments. It is a synthetic peptide, which means that it can be easily synthesized and modified. Additionally, this compound has been extensively studied, and there is a significant amount of literature on its properties and potential applications. However, this compound also has limitations for lab experiments. It can be difficult to work with, and its mechanism of action is not fully understood.
未来方向
There are several future directions for the study of Tyrosyl-arginyl-phenylalanyl-beta-alaninamide. One potential direction is the development of new antibiotics based on the structure of this compound. Additionally, this compound could be further studied for its potential use as a drug delivery system. Another potential direction is the study of this compound's mechanism of action, which could lead to the development of new therapeutic strategies for a variety of diseases. Finally, this compound could be further studied for its potential use in the development of new diagnostic tools.
合成方法
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide can be synthesized using various methods, including solid-phase peptide synthesis and liquid-phase peptide synthesis. Solid-phase peptide synthesis involves the use of a solid support, such as a resin, to which the first amino acid is attached. The remaining amino acids are then added one by one, and the peptide is cleaved from the solid support at the end of the synthesis. Liquid-phase peptide synthesis involves the use of a solution-phase reaction to synthesize the peptide. Both methods have been used successfully to synthesize this compound.
属性
CAS 编号 |
138228-38-3 |
|---|---|
分子式 |
C27H38N8O5 |
分子量 |
554.6 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[(3-amino-3-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C27H38N8O5/c28-20(15-18-8-10-19(36)11-9-18)24(38)34-21(7-4-13-33-27(30)31)26(40)35-22(16-17-5-2-1-3-6-17)25(39)32-14-12-23(29)37/h1-3,5-6,8-11,20-22,36H,4,7,12-16,28H2,(H2,29,37)(H,32,39)(H,34,38)(H,35,40)(H4,30,31,33)/t20-,21+,22-/m0/s1 |
InChI 键 |
OJIVGUBQABAVAH-BDTNDASRSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCCC(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
序列 |
YRFX |
同义词 |
TAPA-beta Tyr-Arg-Phe-beta-Ala-NH2 tyrosyl-arginyl-phenylalanyl-beta-alaninamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)

![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)
![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)


![2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B238635.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)


![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)